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molecular formula C7H5BrN4 B1323159 5-bromo-2-(1H-1,2,4-triazol-1-yl)pyridine

5-bromo-2-(1H-1,2,4-triazol-1-yl)pyridine

Cat. No. B1323159
M. Wt: 225.05 g/mol
InChI Key: JFBXMUZERCLCOR-UHFFFAOYSA-N
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Patent
US08591943B2

Procedure details

A mixture of 1,2,4-triazole (1.17 g, 16.9 mmol), 2,5-dibromopyridine (2 g, 8.4 mmol) and K2CO3 (1.2 g, 8.7 mmol) in NMP (20 mL) was heated at 100° C. with stirring for 5 hours. After cooling, the reaction mixture was poured into water (100 mL) and solid was collected by filtration and further purified by column chromatography on silica gel. Elution with EtOAc/Hexanes (0-50%) provided the title compound (250 mg, 13%).
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
13%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[N:4][CH:3]=[N:2]1.Br[C:7]1[CH:12]=[CH:11][C:10]([Br:13])=[CH:9][N:8]=1.C([O-])([O-])=O.[K+].[K+].O>CN1C(=O)CCC1>[Br:13][C:10]1[CH:11]=[CH:12][C:7]([N:1]2[CH:5]=[N:4][CH:3]=[N:2]2)=[N:8][CH:9]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.17 g
Type
reactant
Smiles
N1N=CN=C1
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)Br
Name
Quantity
1.2 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
further purified by column chromatography on silica gel
WASH
Type
WASH
Details
Elution with EtOAc/Hexanes (0-50%)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC=1C=CC(=NC1)N1N=CN=C1
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg
YIELD: PERCENTYIELD 13%
YIELD: CALCULATEDPERCENTYIELD 13.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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